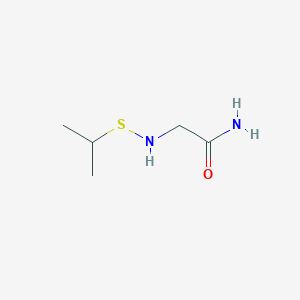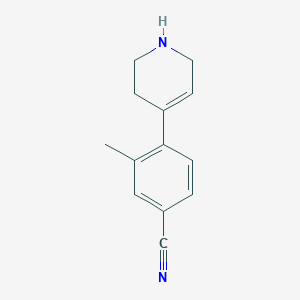
2-(Propan-2-ylsulfanylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-ylsulfanylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfanylamino group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanylamino)acetamide typically involves the reaction of isopropylamine with chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of isopropylamine attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-ylsulfanylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Propan-2-ylsulfanylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-ylsulfanylamino)acetamide involves its interaction with specific molecular targets. The sulfanylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide:
2-(2-Oxopyrrolidin-1-yl)acetamide:
Uniqueness
2-(Propan-2-ylsulfanylamino)acetamide is unique due to its specific sulfanylamino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H12N2OS |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2-(propan-2-ylsulfanylamino)acetamide |
InChI |
InChI=1S/C5H12N2OS/c1-4(2)9-7-3-5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
Clave InChI |
NJBJFSMVZCWLEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SNCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)


![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)

![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)


